molecular formula C21H27ClN2O B6123851 3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride

3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride

Cat. No.: B6123851
M. Wt: 358.9 g/mol
InChI Key: VSOVEMGFHYRFNC-UHFFFAOYSA-N
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Description

3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential antiviral and antimicrobial properties, making it useful in biological studies.

    Medicine: Its anticancer and anti-inflammatory properties are being explored for therapeutic applications.

    Industry: It can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

IUPAC Name

3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.ClH/c1-2-23(16-17-7-4-3-5-8-17)14-13-21(24)22-20-12-11-18-9-6-10-19(18)15-20;/h3-5,7-8,11-12,15H,2,6,9-10,13-14,16H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOVEMGFHYRFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)NC1=CC2=C(CCC2)C=C1)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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